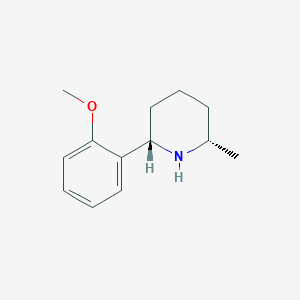![molecular formula C11H9FN2O B2444833 2-[(2-Fluorophenyl)methoxy]pyrazine CAS No. 2202085-94-5](/img/structure/B2444833.png)
2-[(2-Fluorophenyl)methoxy]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2-Fluorophenyl)methoxy]pyrazine” is a derivative of methoxypyrazine . Methoxypyrazines are a class of chemical compounds that produce odors . They are often found in nature and are produced by many bacteria . They are used as flavoring additives and are also identified as additives in cigarette manufacture .
Synthesis Analysis
The synthesis of pyrazine derivatives like “2-[(2-Fluorophenyl)methoxy]pyrazine” can be achieved through various methods. One such method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
Pyrazines are monocyclic aromatic rings with two nitrogen atoms in para position . Many substituted pyrazines occur naturally. These pyrazines carry substituents at one or more of the four ring carbon atoms .Chemical Reactions Analysis
Pyrazines can be synthesized chemically or biologically . The major formation of pyrazines occurs during the heating of food . There is very little information available on the degradation of these compounds .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Chromophore Applications
Studies on pyrazine-based chromophores, including derivatives of "2-[(2-Fluorophenyl)methoxy]pyrazine", have explored their synthesis and photophysical properties. These chromophores exhibit strong emission solvatochromism, suggesting their utility in intramolecular charge transfer (ICT) applications, which is essential for developing advanced fluorescent materials and sensors (Hoffert et al., 2017). The modification of pyrazine derivatives by introducing electron-donating groups has been shown to significantly influence their fluorescence properties, paving the way for designing new fluorophores with tailored emission characteristics (Nakagawa et al., 2015).
Polymer Photovoltaics and Electrochromic Materials
In the realm of polymer photovoltaics, "2-[(2-Fluorophenyl)methoxy]pyrazine" derivatives have been utilized to synthesize novel copolymers. These materials aim to decrease the band-gap for improved solar energy harvesting, demonstrating the compound's relevance in renewable energy technologies (Li et al., 2010). Similarly, derivatives have been incorporated into donor-acceptor polymeric electrochromic materials. These studies highlight the potential of pyrazine-based polymers in developing near-infrared (NIR) electrochromic devices, which could have applications in smart windows and energy-efficient displays (Zhao et al., 2014).
Crystal Engineering and Supramolecular Chemistry
The influence of substituents on the crystal packing and supramolecular organization of pyrazine derivatives has been a subject of interest in crystal engineering. Research in this area aims to understand how modifications to the pyrazine core affect molecular assembly, which is crucial for designing materials with specific physical properties (Collas et al., 2011).
Antimicrobial Activity
Some studies have explored the antimicrobial potential of pyrazine derivatives, including those related to "2-[(2-Fluorophenyl)methoxy]pyrazine". These investigations have identified compounds with promising antibacterial properties, suggesting the possible application of these derivatives in developing new antimicrobial agents (Gobis et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-4-2-1-3-9(10)8-15-11-7-13-5-6-14-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMSXDPLESKDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)methoxy]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

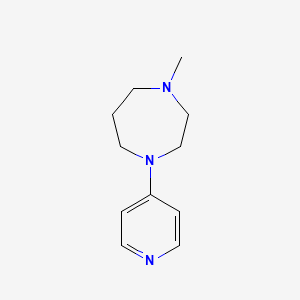
![5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2444751.png)
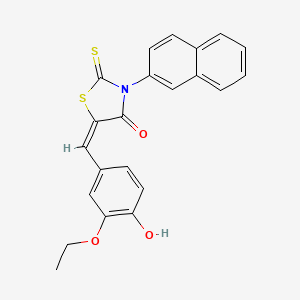
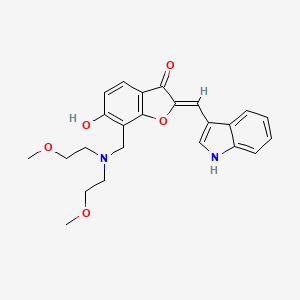
![N-(3,4-dimethoxyphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2444754.png)
![2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2444756.png)
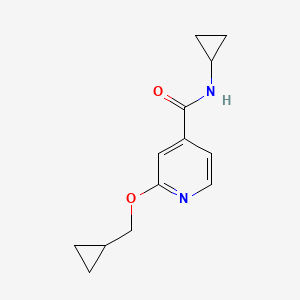
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2444760.png)
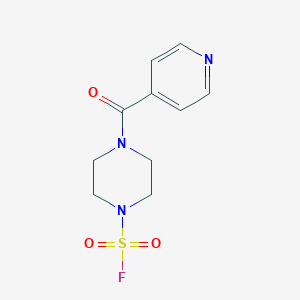
![1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2444762.png)
![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2444764.png)
![N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2444766.png)
